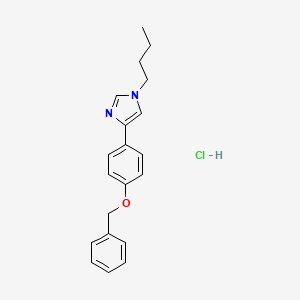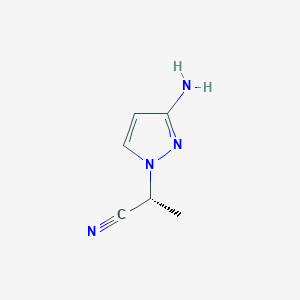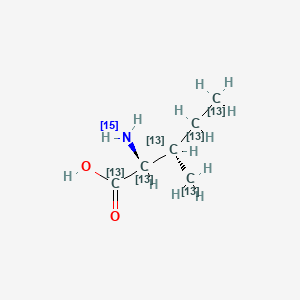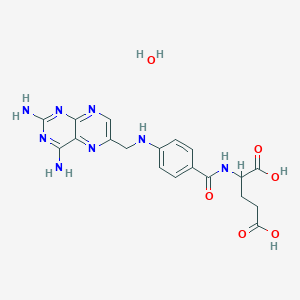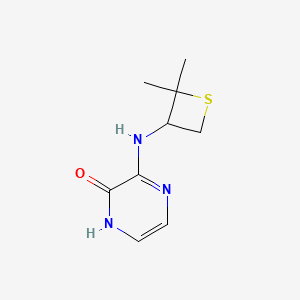
3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one typically involves the reaction of a pyrazinone derivative with a thietane derivative under specific conditions. Common reagents used in the synthesis may include:
- Pyrazinone derivatives
- Thietane derivatives
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
- Continuous flow reactors
- High-pressure reactors
- Advanced purification techniques like chromatography
Analyse Chemischer Reaktionen
Types of Reactions
3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetone, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Affecting cell growth, division, or apoptosis.
Pathways involved: Specific signaling pathways that regulate biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinone derivatives: Compounds with similar core structures but different substituents.
Thietane derivatives: Compounds with similar thietane rings but different functional groups.
Uniqueness
3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one is unique due to its specific combination of pyrazinone and thietane moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H13N3OS |
|---|---|
Molekulargewicht |
211.29 g/mol |
IUPAC-Name |
3-[(2,2-dimethylthietan-3-yl)amino]-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H13N3OS/c1-9(2)6(5-14-9)12-7-8(13)11-4-3-10-7/h3-4,6H,5H2,1-2H3,(H,10,12)(H,11,13) |
InChI-Schlüssel |
LXCHNBQWZYWBGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CS1)NC2=NC=CNC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


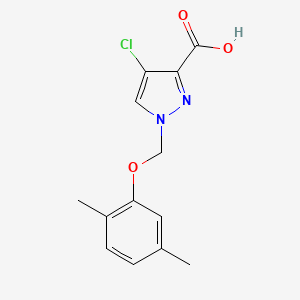

![1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12944787.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12944790.png)
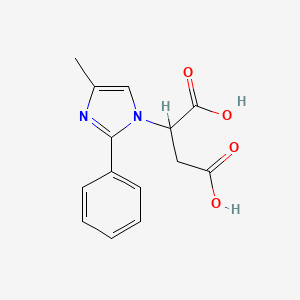
![tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12944797.png)
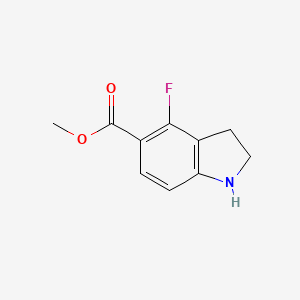

![7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
